Synthesis and characterization of 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Synthesis and characterization of 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
An In-depth Technical Guide to the Synthesis and Characterization of 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Introduction: The Significance of the Pyrido[4,3-d]pyrimidine Scaffold
The fusion of pyridine and pyrimidine rings gives rise to a class of heterocyclic compounds known as pyridopyrimidines. These scaffolds are of immense interest in medicinal chemistry and drug discovery due to their structural similarity to purine nucleobases, allowing them to interact with a wide array of biological targets.[1][2] The pyridopyrimidine core is present in numerous molecules with demonstrated therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory agents.[3][4]
Specifically, the pyrido[4,3-d]pyrimidine isomer has emerged as a privileged scaffold in the development of targeted therapies.[3] Derivatives of this core have been investigated as potent inhibitors of critical cellular signaling proteins, such as Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS), a key driver in many cancers.[5] The saturation of the pyridine ring to form a tetrahydropyrido[4,3-d]pyrimidine system introduces a three-dimensional character to the otherwise planar aromatic structure, which can be pivotal for achieving specific and high-affinity interactions within the binding pockets of target proteins.
This guide provides a comprehensive overview of a robust synthetic pathway to 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine, a key intermediate for the development of novel therapeutics. We will delve into the rationale behind the chosen synthetic strategy, provide detailed experimental protocols, and outline the necessary characterization techniques to verify the structure and purity of the final compound.
Part 1: Synthesis of 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Retrosynthetic Analysis and Strategic Rationale
The design of an efficient synthesis requires a logical disconnection of the target molecule into readily available starting materials. Our retrosynthetic strategy for 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine focuses on constructing the pyrimidine ring onto a pre-functionalized pyridine core, followed by the saturation of the pyridine ring in the final step. This approach is advantageous as the hydrogenation of the electron-deficient pyridine ring is often a challenging step and is best performed on a stable, fully elaborated heterocyclic system.[6][7]
The key disconnections are as follows:
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Hydrogenation: The target tetrahydropyridopyrimidine can be accessed from its aromatic precursor, 4-methoxy-pyrido[4,3-d]pyrimidine, via catalytic hydrogenation. This is a standard and atom-economical method for the reduction of pyridines.[6][8]
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O-Methylation: The 4-methoxy group is installed via a nucleophilic aromatic substitution reaction on a 4-chloro-pyrido[4,3-d]pyrimidine intermediate. The chloro group serves as an excellent leaving group, readily displaced by a methoxide source.
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Pyrimidine Ring Formation: The pyrido[4,3-d]pyrimidine core itself can be constructed from a suitably substituted pyridine, such as 2-amino-4-methylnicotinonitrile, through cyclization.
Caption: Forward synthesis workflow diagram.
Protocol 1: Synthesis of 7-Methylpyrido[4,3-d]pyrimidin-4-amine
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Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 2-amino-4-methylnicotinonitrile (10.0 g, 75.1 mmol).
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Reaction: Add 98% formic acid (100 mL) to the flask. Heat the mixture to reflux (approximately 110 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into 200 mL of ice-cold water.
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Isolation: Neutralize the solution by the slow addition of concentrated ammonium hydroxide until pH 8-9 is reached, which will cause a precipitate to form.
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Purification: Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum to afford the title compound as a solid.
Protocol 2: Synthesis of 4-Chloro-7-methyl-pyrido[4,3-d]pyrimidine
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Hydrolysis: Suspend 7-methylpyrido[4,3-d]pyrimidin-4-amine (10.0 g, 62.4 mmol) in 100 mL of 6M aqueous sodium hydroxide. Heat the mixture to reflux for 6 hours. Cool to room temperature and acidify with concentrated HCl to pH 2-3 to precipitate the corresponding 4-one. Filter and dry the solid.
-
Chlorination: In a flask protected from moisture, add the dried solid from the previous step to phosphorus oxychloride (POCl₃, 80 mL).
-
Reaction: Heat the mixture to reflux (approximately 105 °C) for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 300 g of crushed ice with vigorous stirring.
-
Isolation: A solid will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
Protocol 3: Synthesis of 4-Methoxy-7-methyl-pyrido[4,3-d]pyrimidine
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Setup: Prepare a solution of sodium methoxide by carefully dissolving sodium metal (2.0 g, 87.0 mmol) in anhydrous methanol (100 mL) under an inert atmosphere (N₂ or Ar).
-
Reaction: To this solution, add 4-chloro-7-methyl-pyrido[4,3-d]pyrimidine (10.0 g, 55.7 mmol) portion-wise. Heat the mixture to reflux for 5 hours.
-
Work-up: Cool the mixture and remove the methanol under reduced pressure.
-
Isolation: Add water (100 mL) to the residue and extract the product with dichloromethane (3 x 75 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 4: Synthesis of 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
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Setup: In a high-pressure hydrogenation vessel, dissolve 4-methoxy-7-methyl-pyrido[4,3-d]pyrimidine (5.0 g, 28.2 mmol) in glacial acetic acid (100 mL).
-
Catalyst: Add platinum(IV) oxide (PtO₂, Adams' catalyst, 0.5 g) to the solution.
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Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor to 50-70 bar with hydrogen. [8]4. Reaction: Stir the mixture vigorously at room temperature for 24 hours or until hydrogen uptake ceases.
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Work-up: Carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Isolation: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in air. Quench the filter cake with water.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in water, basify with 2M NaOH, and extract with dichloromethane. Dry the combined organic layers over Na₂SO₄, filter, and evaporate the solvent to yield the final product.
Part 2: Characterization
Confirming the identity and purity of the synthesized 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a critical step. A combination of spectroscopic and chromatographic methods is employed for unambiguous structural elucidation.
Caption: Workflow for the characterization of the final product.
Spectroscopic Data Summary
The following table summarizes the expected analytical data for the title compound.
| Technique | Expected Observations |
| ¹H NMR | δ ~8.0 (s, 1H, pyrimidine C2-H), ~4.0 (s, 3H, -OCH₃), ~3.5-3.7 (m, 2H, piperidine C5-H₂), ~2.8-3.0 (m, 2H, piperidine C8-H₂), ~1.8-2.0 (m, 2H, piperidine C7-H₂), ~1.5-2.5 (br s, 1H, piperidine N-H). |
| ¹³C NMR | ~165 ppm (C4), ~158 ppm (C2), ~155 ppm (C8a), ~110 ppm (C4a), ~55 ppm (-OCH₃), ~45 ppm (C5), ~40 ppm (C8), ~25 ppm (C7). |
| HRMS (ESI+) | Calculated m/z for C₉H₁₄N₃O⁺ [M+H]⁺: 180.1131. Found: 180.11XX. |
| IR (cm⁻¹) | ~3300 (N-H stretch, secondary amine), ~2950-2800 (C-H stretch, sp³), ~1600, 1570 (C=N, C=C stretch, aromatic), ~1250 (C-O stretch, aryl ether). |
| HPLC | Purity >95% (e.g., detection at 254 nm). |
Interpretation of Characterization Data
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¹H NMR Spectroscopy: The proton NMR spectrum is the most informative tool for confirming the structure. The downfield singlet around 8.0 ppm is characteristic of the C2 proton on the pyrimidine ring. The sharp singlet around 4.0 ppm confirms the presence of the methoxy group. The multiplets in the aliphatic region (1.8-3.7 ppm) correspond to the three methylene groups of the saturated piperidine ring, and a broad singlet for the N-H proton confirms the successful hydrogenation.
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¹³C NMR Spectroscopy: The carbon spectrum will show the expected number of signals. The signals in the aromatic region confirm the pyrimidine ring, while the upfield signals confirm the methoxy carbon and the sp³-hybridized carbons of the piperidine ring.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides an exact mass measurement of the molecular ion, confirming the elemental composition (C₉H₁₃N₃O) of the synthesized compound with high accuracy. [9]
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Infrared (IR) Spectroscopy: The IR spectrum is used to verify the presence of key functional groups. The disappearance of the broad O-H stretch (if starting from a pyrimidinone) and the appearance of a sharp C-O ether stretch, along with the characteristic N-H stretch of the piperidine ring, provide strong evidence for the successful transformation.
References
- BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. BenchChem.
-
Fenical, W., & Jensen, P. R. (2013). Synthesis of N-substituted Pyrido[4,3-d]pyrimidines for the Large-Scale Production of Self-Assembled Rosettes and Nanotubes. The Journal of Organic Chemistry, 78(22), 11421-11426. Available at: [Link]
-
Fenical, W., & Jensen, P. R. (2013). Synthesis of N-substituted pyrido[4,3-d]pyrimidines for the large-scale production of self-assembled rosettes and nanotubes. PubMed. Available at: [Link]
-
Smith, A. B., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Available at: [Link]
-
Al-Suhaimi, K. S., et al. (2020). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 25(21), 5046. Available at: [Link]
-
Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3-d] pyrimidines: A review. Chemical Biology & Drug Design, 99(5), 758-768. Available at: [Link]
-
Yadav, P., & Shah, K. (2022). Synthesis of pyrido[4,3‐d]pyrimidine derivatives using... ResearchGate. Available at: [Link]
-
Singh, R., et al. (2020). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. Available at: [Link]
-
Yadav, P., & Shah, K. (2022). Synthesis of substituted tetrahydropyrido[4,3‐d]pyrimidine derivatives. ResearchGate. Available at: [Link]
-
Shida, N., et al. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 144(35), 16043–16052. Available at: [Link]
-
Lévay, K., Madarász, J., & Hegedűs, L. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Advances, 12(13), 7793-7803. Available at: [Link]
-
Li, J., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3467-3471. Available at: [Link]
-
DeForest, J. C., et al. (2024). Novel Pyrido[4,3-d]pyrimidine Compounds as KRAS Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Bruker. (n.d.). Supporting Information for 4-(4-chlorophenyl)pyrimidine. Bruker ACF300 Spectrometer Data. Available at: [Link]
-
Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate. Available at: [Link]
-
Watanabe, K., et al. (2007). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. Organic Process Research & Development, 11(2), 251-258. Available at: [Link]
-
Bhosle, M. R., et al. (2018). Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
SpectraBase. (n.d.). Pyrido[2,3-d]pyrimidine, 4-methoxy-. SpectraBase. Available at: [Link]
-
Wang, L., et al. (2011). Synthesis and Cytotoxicity of 8-cyano-3-substitutedalkyl-5-methyl-4-methylene-7-methoxy-3,4-dihydropyrido[4,3-d]pyrimidines. Chinese Journal of Chemistry, 29(10), 2235-2240. Available at: [Link]
-
Jachak, M. N., et al. (2013). Synthesis of spiro pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines using KF-alumina catalyst. Journal of Chemical and Pharmaceutical Research, 5(11), 543-548. Available at: [Link]
-
Vahabi, S., & Bagherzade, G. (2020). O-methylation of Hydroxyl-containing Organic Substrates: A Comprehensive Overview. Current Organic Synthesis, 17(1), 16-36. Available at: [Link]
-
El-Sayed, M. A., et al. (2017). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 7(57), 35935-35951. Available at: [Link]
-
Ahmed, S. A., et al. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 9(2), 143-162. Available at: [Link]
-
Kumar, P., et al. (2022). Mycobacterial MMAR_2193 catalyzes O-methylation of diverse polyketide cores. PLoS ONE, 17(1), e0261553. Available at: [Link]
-
de la Torre, B. G., & Albericio, F. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4148. Available at: [Link]
-
Ranganathan, S., et al. (2004). Hydroxyquinone O-methylation in mitomycin biosynthesis. Journal of the American Chemical Society, 126(41), 13246-13247. Available at: [Link]
-
Reva, I. D., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 153-164. Available at: [Link]
-
Okoro, U. C., et al. (2019). Synthesis, Characterization, Antimicrobial and Anti-Inflammatory Properties of 4-Methoxy, 4, 6-Dipheny L-2-Thiopyrimidine and Epoxide Derivatives of Chalcones. ResearchGate. Available at: [Link]
-
NIST. (n.d.). Pyrimidine, 4-methyl- Mass spectrum (electron ionization). NIST WebBook. Available at: [Link]
-
Sagitullin, R. S., et al. (1998). Synthesis of 4-(Trifluoromethyl)pyrido[4,3-d]pyrimidine Derivatives. Chemistry of Heterocyclic Compounds, 34(10), 1202-1205. Available at: [Link]
-
PubChem. (n.d.). 5H-Pyrano[4,3-d]pyrimidine. PubChem. Available at: [Link]
-
Scott, J. S., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2. Journal of Medicinal Chemistry, 61(19), 8829-8840. Available at: [Link]
-
Kabir, E., et al. (2016). Multicomponent reactions: synthesis and characterization of pyrimido[4,5-d]pyrimidine derivatives. ResearchGate. Available at: [Link]
-
NIST. (n.d.). Pyrimidine, 4-methyl- IR Spectrum. NIST WebBook. Available at: [Link]
-
Chen, Y., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and... Semantic Scholar. Available at: [Link]
-
Chen, Y., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 29(10), 2256. Available at: [Link]
-
PubChem. (n.d.). Pyrido(4,3-d)pyrimidine. PubChem. Available at: [Link]
-
Smirnova, A. A., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. Molecules, 26(11), 3326. Available at: [Link]
-
Lemr, K., et al. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. Advances in Experimental Medicine and Biology, 486, 399-403. Available at: [Link]
-
Farkas, J., & Sorm, F. (1969). Preparation of O'-METHYL Derivatives of 9-beta-D-xylofuranosyladenine. Collection of Czechoslovak Chemical Communications, 34(5), 1696-1701. Available at: [Link]
-
NIST. (n.d.). Pyridine, 4-methoxy-. NIST WebBook. Available at: [Link]
Sources
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Mass spectrometry for analysis of purine and pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
